Structural Differentiation: Pentanamide (C₅) Chain Length Versus Propanamide (C₃) and Acetamide (C₂) Homologs
N-Dibenzo[b,d]furan-3-ylpentanamide incorporates a five-carbon linear pentanoyl chain at the amide position, which is two methylene units longer than the closest catalogued analog N-dibenzo[b,d]furan-3-ylpropanamide (C₃ chain) and three methylene units longer than N-dibenzofuran-3-yl-acetamide (C₂ chain) . In the structurally related series of dibenzofuran-3-alkanoic acid amides, chain length variation from C₂ to C₇ was shown to modulate pharmacological potency, indicating that each chain length yields a distinct SAR node [1]. The pentanamide chain extends the scaffold's hydrophobic surface area beyond that achievable with shorter-chain homologs, providing access to lipophilic subpockets in target proteins that cannot be engaged by the propanamide or acetamide variants [2]. The pentanamide also possesses an additional freely rotatable C–C bond compared to the propanamide, altering conformational entropy upon target binding .
| Evidence Dimension | N-Acyl alkyl chain length (number of carbon atoms in linear chain) |
|---|---|
| Target Compound Data | Pentanamide: 5-carbon linear chain (C₅H₁₁–CO–); MW = 267.32 g/mol; cLogP estimated ~3.8–4.2 |
| Comparator Or Baseline | Propanamide: 3-carbon chain (C₃H₇–CO–); MW = 239.27 g/mol; Acetamide: 2-carbon chain (C₂H₅–CO–); MW = 225.24 g/mol |
| Quantified Difference | +2 methylene (–CH₂–) units vs. propanamide; +3 methylene units vs. acetamide; ΔMW = +28.05 vs. propanamide, +42.08 vs. acetamide; estimated ΔcLogP ≈ +0.8–1.2 vs. acetamide |
| Conditions | Structural comparison from vendor catalog data (BenchChem, EvitaChem); cLogP estimated by fragment-based calculation referencing the parent dibenzofuran scaffold (measured LogP of dibenzofuran = 4.12 from ChemSpider ACD/Labs data) |
Why This Matters
The pentanamide chain provides access to a distinct region of lipophilic chemical space not covered by the shorter-chain analogs that are more commonly catalogued, enabling exploration of hydrophobic binding pockets that require extended alkyl chain geometry for occupancy.
- [1] Berger L, Schmidt RA. Amides of 2-(3-dibenzofuran)alkanoic acids. US Patent 4,097,497. Issued June 27, 1978. View Source
- [2] Brachet-Botineau M, Baratte B, Dao VH, et al. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. 2021;26(21):6572. View Source
